1-Boc-4-Cbz-amino-piperidine
Overview
Description
Preparation Methods
The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves the protection of the amino group in piperidine. The process can be summarized as follows:
Protection of the Amino Group: The amino group in piperidine is first protected using tert-butyl dicarbonate (Boc2O) to form Boc-piperidine.
Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group, resulting in the formation of this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Boc-4-Cbz-amino-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Cbz group can be removed via catalytic hydrogenation.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
1-Boc-4-Cbz-amino-piperidine is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Peptide Synthesis: The compound is used in the synthesis of peptides, where it helps in the protection of amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of drug candidates, where it aids in the synthesis of intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Boc-4-Cbz-amino-piperidine primarily involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The deprotection process involves the removal of the Boc group under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
1-Boc-4-Cbz-amino-piperidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:
1-Boc-4-amino-piperidine: Lacks the Cbz group and is used for simpler protection needs.
1-Cbz-4-amino-piperidine: Lacks the Boc group and is used when only Cbz protection is required.
1-Boc-3-Cbz-amino-piperidine: Similar structure but with the amino group at a different position on the piperidine ring.
These compounds are chosen based on the specific protection needs in synthetic processes, highlighting the versatility of this compound in complex syntheses.
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFRLAMTVIDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363850 | |
Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220394-97-8 | |
Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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